Cannabigerol - 2808-33-5

Cannabigerol

Catalog Number: EVT-7953636
CAS Number: 2808-33-5
Molecular Formula: C21H32O2
Molecular Weight: 316.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cannabigerol is a member of the class of resorcinols that is resorcinol which is substituted by a (2E)-3,7-dimethylocta-2,6-dien-1-yl group at position 2 and by a pentyl group at position 5. It is a natural product found in Cannabis sativa and Helichrysum species. It has a role as an appetite enhancer, a plant metabolite, a cannabinoid receptor agonist, an anti-inflammatory agent, an antibacterial agent, a neuroprotective agent and an antioxidant. It is a phytocannabinoid and a member of resorcinols.
A natural product found in Cannabis sativa and Helichrysum species.
Cannabigerol is a natural product found in Helichrysum umbraculigerum and Cannabis sativa with data available.
Source and Classification

Cannabigerol is classified as a phytocannabinoid, which are naturally occurring compounds in the cannabis plant. It belongs to a broader class of compounds known as terpenophenolic compounds, which are characterized by their aromatic properties and complex structures. Cannabigerol is produced through the biosynthesis pathway that begins with the fatty acid precursors found in cannabis .

Synthesis Analysis

Methods of Synthesis

Cannabigerol can be synthesized through various methods, both natural and synthetic. The primary natural synthesis occurs via the enzymatic conversion of geranyl diphosphate and olivetol. This process involves several enzymatic steps that lead to the formation of cannabigerolic acid, which can then be decarboxylated to yield cannabigerol.

In synthetic chemistry, several methods have been developed to produce cannabigerol with high purity. One notable method involves the reaction of olivetol with allylic compounds such as geraniol or linalool in the presence of Lewis acid catalysts. This method allows for high selectivity and yield, often achieving purities greater than 99% through distillation and liquid-liquid extraction techniques .

Technical Details

The synthesis typically involves:

  1. Reaction Setup: Olivetol is reacted with one or more allylic compounds having a leaving group.
  2. Catalysis: A Lewis acid catalyst facilitates the reaction.
  3. Separation: Distillation and liquid-liquid extraction are used to isolate cannabigerol from by-products.
  4. Purification: Further purification steps ensure high purity levels suitable for research or pharmaceutical applications .
Molecular Structure Analysis

Cannabigerol has a complex molecular structure characterized by its unique arrangement of carbon atoms and functional groups. The structural formula can be represented as follows:

Cannabigerol C21H32O2\text{Cannabigerol }C_{21}H_{32}O_{2}

Data on Molecular Structure

  • Melting Point: Approximately 52 °C
  • Boiling Point: Not extensively documented but thermal degradation occurs around 150 °C .
  • Functional Groups: Contains hydroxyl groups (-OH) which contribute to its solubility and reactivity.

The stereochemistry of cannabigerol has been confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy .

Chemical Reactions Analysis

Reactions Involving Cannabigerol

Cannabigerol participates in several chemical reactions due to its functional groups. It can undergo reactions typical of phenolic compounds, such as:

  1. Esterification: Reacting with acids to form esters.
  2. Oxidation: Conversion into quinones or other oxidized forms.
  3. Mannich Reactions: As explored in recent studies, where cannabigerol can react with amines to form new derivatives with potential therapeutic applications .

Technical Details of Reactions

The Mannich-type reactions involve using various amines under controlled conditions to synthesize derivatives that exhibit enhanced biological activity. The reaction conditions (solvent choice, temperature) significantly affect yield and purity .

Mechanism of Action

Cannabigerol interacts with the endocannabinoid system, primarily influencing cannabinoid receptors CB1 and CB2. While it does not bind strongly to these receptors like tetrahydrocannabinol, it modulates their activity indirectly.

Process and Data

Research indicates that cannabigerol may enhance the effects of other cannabinoids through synergistic interactions, potentially influencing pain relief, inflammation reduction, and neuroprotection . Its mechanism involves:

  • Modulation of receptor activity.
  • Inhibition of enzyme pathways that degrade endocannabinoids.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless or pale yellow oil.
  • Solubility: Poorly soluble in water but soluble in organic solvents like ethanol and hexane.

Chemical Properties

  • Stability: Cannabigerol is stable under normal conditions but degrades at elevated temperatures.
  • Reactivity: Reacts readily with electrophiles due to its phenolic hydroxyl groups.

Relevant analyses include differential scanning calorimetry for thermal properties and spectroscopic methods for structural confirmation .

Applications

Cannabigerol has garnered interest for its potential therapeutic applications due to its anti-inflammatory, analgesic, and neuroprotective properties. Research is ongoing into its use in treating conditions such as:

  • Chronic pain
  • Inflammatory bowel disease
  • Neurodegenerative disorders

Additionally, cannabigerol serves as a precursor for synthesizing other cannabinoids in both research settings and pharmaceutical development . Its unique properties make it a valuable compound within the expanding field of cannabinoid research.

Biosynthetic Pathways & Precursor Role in Phytocannabinoidogenesis

Enzymatic Conversion of Cannabigerolic Acid (CBGA) in Cannabis sativa

CBGA serves as the universal biochemical precursor for all major phytocannabinoids. Its biosynthesis occurs in glandular trichomes through a two-step enzymatic process:

  • Polyketide Formation: Hexanoyl-CoA and three malonyl-CoA molecules undergo condensation via tetraketide synthase (TKS) to form 3,5,7-trioxododecanoyl-CoA.
  • Cyclization: Olivetolic acid cyclase (OAC) catalyzes a C2→C7 aldol condensation to yield olivetolic acid (OLA), characterized by its resorcinolic ring structure [1] [7].
  • Prenylation: The pivotal prenyltransferase reaction attaches a 10-carbon geranyl diphosphate (GPP) moiety to OLA’s C5 position. This reaction is mediated by membrane-associated enzymes (CsPT1, CsPT4) or soluble microbial homologs like Aspergillus terreus aromatic prenyltransferase (AtaPT) [1] [6].

Table 1: Key Enzymes in CBGA Biosynthesis

EnzymeClassCatalytic FunctionLocalizationEngineering Targets
Tetraketide synthase (TKS)Type III PKSCondenses hexanoyl-CoA + 3 malonyl-CoACytoplasmExpression optimization in yeast
Olivetolic acid cyclase (OAC)α/β-HydrolaseCyclizes linear polyketide to OLACytoplasmNot yet engineered
CsPT4Aromatic prenyltransferasePrenylates OLA with GPP to form CBGAEndoplasmic reticulumER membrane expansion in yeast
AtaPT (engineered)Soluble prenyltransferaseMicrobial CBGA production in E. coliCytoplasmStructure-guided mutagenesis (e.g., C176W)

CBGA accumulation is spatially regulated, with highest concentrations observed in developing floral trichomes during early maturation phases (weeks 1-3 post-anthesis) [3] [7].

CBGA Synthase Catalytic Mechanisms & Genetic Regulation

Catalytic Machinery: Prenyltransferases (PTs) utilize a conserved aspartate-rich motif (DDxxD) to coordinate Mg²⁺ ions essential for GPP binding and dephosphorylation. The OLA binding pocket exhibits precise steric constraints, accommodating alkyl chains ≤7 carbons but rejecting bulkier substituents [1] [5]. Kinetic analyses reveal microbial PTs like AtaPT have higher Km values for OLA (~120 μM) compared to plant CsPT4 (~35 μM), necessitating enzyme engineering for industrial applications [1].

Genetic Control:

  • Functional Alleles: Functional THCAS and CBDAS alleles dominantly convert CBGA to downstream cannabinoids.
  • Recessive Null Alleles: Type IV chemotypes (CBGA-dominant) arise from homozygous recessive mutations:
  • A single nucleotide polymorphism (SNP) in THCAS (C→T transition) introduces a premature stop codon (Q294*), truncating the FAD-binding domain essential for oxidative cyclization [3].
  • Analogous nonsense mutations in CBDAS (designated BD0) similarly block CBDA production.These loss-of-function alleles follow Mendelian inheritance, enabling marker-assisted breeding. Crosses between Type I (THCA-dominant) and Type IV plants yield F1 progeny with <5% CBGA, while F2 populations segregate 3:1 (active:null) chemotypes [3].

Enzyme Engineering: Rational design of PTs focuses on enhancing OLA binding affinity:

  • Saturation mutagenesis at position 176 of AtaPT identified cysteine-to-tryptophan (C176W) mutation, increasing hydrophobic interactions with OLA’s pentyl chain [5].
  • Combinatorial mutants (H114L+C176W) in AtaPT showed 2.3-fold improved catalytic efficiency (kcat/Km) in E. coli lysates [5].

Metabolic Flux Toward Major Cannabinoids: THCA, CBDA, & CBCA

CBGA sits at a critical metabolic branch point, with competing synthases determining chemotype:

  • THCA Synthesis: THCA synthase (THCAS) oxidizes CBGA’s geranyl moiety, triggering cyclization into Δ9-THCA. This membrane-bound flavoprotein requires O₂ and generates H₂O₂ as a byproduct [3] [7].
  • CBDA Synthesis: CBDA synthase (CBDAS) catalyzes an alternative oxidative cyclization, forming the bis-methyl ether structure of CBDA. Despite 84% sequence identity with THCAS, active site residues (e.g., S116, T414) direct stereoselective proton transfer [5] [7].
  • CBCA Synthesis: Non-enzymatic oxidation under acidic conditions generates CBCA, though a specific synthase remains unidentified.

Table 2: Genetic Variants Influencing Cannabinoid Flux

LocusFunctional AlleleNull VariantChemotype ResultFrequency in Populations
THCASBT (Functional oxidase)BT0 (Q294*)Blocks THCA production~12% in hemp cultivars
CBDASBD (Functional oxidase)BD0 (frameshift)Blocks CBDA production~8% in hemp cultivars
PT genesCsPT4 (High activity)Low-expression allelesReduces total cannabinoidsUndetermined

Flux Determinants:

  • Enzyme Expression Levels: THCAS/CBDAS transcript ratios directly correlate with THCA:CBDA ratios. Type II chemotypes express both synthases at ≈1:1 ratios [3].
  • Subcellular Compartmentalization: ER-localized PTs (CsPT4) channel CBGA more efficiently to synthases than plastidial isoforms (CsPT1) [6].
  • Environmental Modulators:
  • High UV-B exposure upregulates THCAS expression 2.1-fold but suppresses CBDAS [7].
  • Temperature stress (≥32°C) favors CBCA formation via non-enzymatic cyclization [7].

Metabolic Engineering Advances:

  • Saccharomyces cerevisiae platforms co-expressing CsPT4 with ER-remodeling factors (INP1 fusion) achieved 510 mg/L CBGA – a 78-fold increase over baseline [6].
  • Yarrowia lipolytica strains engineered with noncanonical polyketide synthases produced 15.7 mg/L CBGA from glucose upon OLA feeding, demonstrating feasibility of de novo synthesis [8].

Compounds Mentioned in Text

Properties

CAS Number

2808-33-5

Product Name

Cannabigerol

IUPAC Name

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-pentylbenzene-1,3-diol

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

InChI

InChI=1S/C21H32O2/c1-5-6-7-11-18-14-20(22)19(21(23)15-18)13-12-17(4)10-8-9-16(2)3/h9,12,14-15,22-23H,5-8,10-11,13H2,1-4H3/b17-12+

InChI Key

QXACEHWTBCFNSA-SFQUDFHCSA-N

SMILES

CCCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O

Isomeric SMILES

CCCCCC1=CC(=C(C(=C1)O)C/C=C(\C)/CCC=C(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.